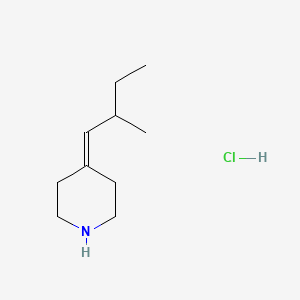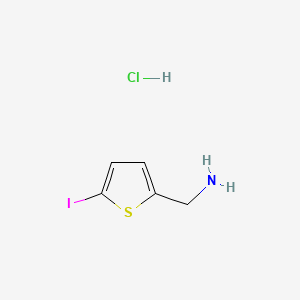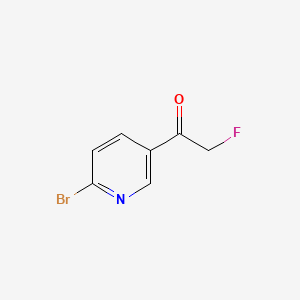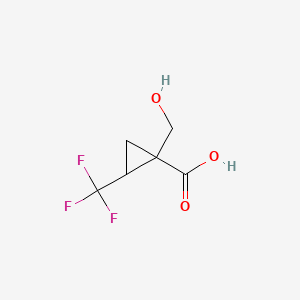![molecular formula C7H17ClN2O2S B6608119 N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride CAS No. 2839156-80-6](/img/structure/B6608119.png)
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride, also known as NAMPS, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water and is used as a reagent in organic synthesis. NAMPS has been used for a variety of purposes, including the synthesis of peptides and peptidomimetics, the synthesis of heterocyclic compounds, and the synthesis of chiral compounds.
Mecanismo De Acción
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride acts as an activating agent for the synthesis of peptides and peptidomimetics. It is believed to act by forming a covalent bond with the carboxyl group of the amino acid, which activates the carboxyl group and facilitates the formation of an amide bond. Additionally, this compound is believed to act as a catalyst for the formation of heterocyclic compounds, such as imidazoles and pyridines.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be metabolized or excreted in the body, and thus is not believed to have any effect on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations. It is a relatively weak activating agent, and thus may not be suitable for the synthesis of highly sensitive compounds. Additionally, it is not suitable for the synthesis of peptides with more than four amino acid residues, as the reaction rate decreases with increasing chain length.
Direcciones Futuras
There are several potential future directions for the use of N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride. It could be used to synthesize more complex peptides, such as those with more than four amino acid residues, or those with modified side chains. Additionally, it could be used to synthesize more complex heterocyclic compounds, such as those with multiple rings. Finally, it could be used to synthesize more complex chiral compounds, such as those with multiple chiral centers.
Métodos De Síntesis
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of cyclopropanecarboxylic acid chloride with N-methyl-2-aminoethanesulfonamide, followed by hydrolysis with hydrochloric acid. This method produces this compound in a yield of up to 90%. Alternatively, this compound can be synthesized from the reaction of 2-chloro-1,3-dioxolane with N-methyl-2-aminoethanesulfonamide, followed by hydrolysis with hydrochloric acid. This method produces this compound in a yield of up to 80%.
Aplicaciones Científicas De Investigación
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride is commonly used in scientific research as a reagent for the synthesis of peptides and peptidomimetics. It has been used for the synthesis of a variety of peptide derivatives, including peptide amides, peptide esters, and peptide thioesters. Additionally, this compound has been used in the synthesis of heterocyclic compounds, such as imidazoles and pyridines. It has also been used in the synthesis of chiral compounds, such as chiral amines and chiral alcohols.
Propiedades
IUPAC Name |
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-5-7(8)3-4-7;/h6,9H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPUUHRFCVBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)
![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)
![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)


![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
